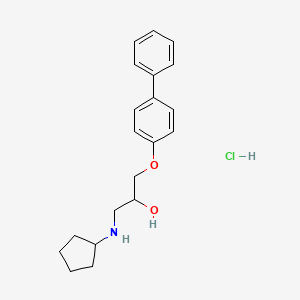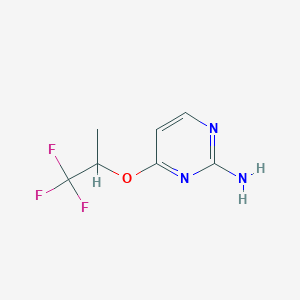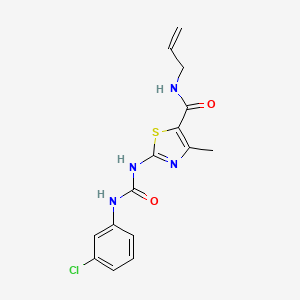
1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride, commonly known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the action of adrenaline on the heart and blood vessels, thereby reducing the heart rate and blood pressure. In addition to its clinical applications, Bisoprolol has also been extensively studied for its effects on various physiological and biochemical processes.
Scientific Research Applications
Beta-Adrenoceptor Stimulant Properties
Research has indicated that compounds structurally related to 1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride, specifically parallel series of 1-aryl-2-ethanols and 1-(aryloxy)-2-propanols, have been explored for their beta-adrenoceptor stimulant effects. These compounds, including 1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride, show promise in stimulating the heart and circulation. They exhibit varying degrees of cardioselectivity and agonist properties, making them potentially valuable in cardiac stimulation applications (Barlow, Main, & Snow, 1981).
Potential Antidepressant Agents
A study on the analogs of 1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride, particularly substituted 3-amino-1,1-diaryl-2-propanols, suggests their potential as antidepressant agents. These compounds have shown effectiveness in animal models of depression, with some exhibiting lower peripheral anticholinergic effects compared to existing antidepressants. This research provides insights into the possible application of these compounds in treating depression (Clark et al., 1979).
Synthesis of 3,4-Disubstituted 2-Aminonaphthalenes
Another study involving carbopalladation of nitriles, including (2-Iodophenyl)acetonitrile, leads to the synthesis of 3,4-disubstituted 2-aminonaphthalenes. This process, which includes the reaction with internal alkynes, is relevant for understanding the synthesis mechanisms of related chemical structures, potentially aiding in the creation of novel compounds for various applications (Tian, Pletnev, & Larock, 2003).
Synthesis of Potential Cytotoxic Agents
Research into the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related to 1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride, indicates their potential as cytotoxic agents. These compounds have been synthesized through Mannich reactions and could serve as a basis for the development of new cytotoxic agents for therapeutic applications (Mete, Gul, & Kazaz, 2007).
Alpha₁-Adrenoceptor Antagonists
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) and its analogs, closely related to 1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride, have been evaluated as potent α₁-adrenoceptor antagonists. This research provides insights into the development of new drugs with potential applications in treating conditions such as hypertension (Xi et al., 2011).
Antidepressant Biochemical Profile
The biochemical profile of certain novel bicyclic compounds, such as Wy-45,030, which is structurally similar to 1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride, suggests their potential as antidepressants. These compounds have been shown to inhibit rat brain imipramine receptor binding and synaptosomal monoamine uptake, indicating their potential use in treating depression without the side effects common to tricyclic therapy (Muth et al., 1986).
properties
IUPAC Name |
1-(cyclopentylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c22-19(14-21-18-8-4-5-9-18)15-23-20-12-10-17(11-13-20)16-6-2-1-3-7-16;/h1-3,6-7,10-13,18-19,21-22H,4-5,8-9,14-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDNLLGABAGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyloxy)-3-(cyclopentylamino)-2-propanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)
![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)


![2-(o-Tolyl)imidazo[1,2-a]pyridine](/img/structure/B2656623.png)
![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)
